molecular formula C17H17N5OS2 B11658161 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(thiophen-2-ylmethylene)acetohydrazide CAS No. 361165-38-0

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(thiophen-2-ylmethylene)acetohydrazide

Cat. No.: B11658161
CAS No.: 361165-38-0
M. Wt: 371.5 g/mol
InChI Key: JTNCVAOUSIUHMU-WOJGMQOQSA-N
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Description

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the synthesis of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl phenyl ketone under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with thiophene-2-carbaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and hydrazides.

    Substitution: Various substituted triazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential as an antimicrobial and antifungal agent. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its anticancer properties. Triazole derivatives have shown promise in inhibiting cancer cell growth, and this compound could be a lead compound for further drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiophene moiety can interact with cellular membranes, altering their properties. The compound’s overall structure allows it to disrupt biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Hydrazine Derivatives: Compounds with similar hydrazide moieties.

Uniqueness

What sets 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide apart is its combined structure, which integrates the biological activities of triazoles, thiophenes, and hydrazides. This unique combination allows for a broader range of applications and interactions compared to simpler compounds.

Properties

CAS No.

361165-38-0

Molecular Formula

C17H17N5OS2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H17N5OS2/c1-2-22-16(13-7-4-3-5-8-13)20-21-17(22)25-12-15(23)19-18-11-14-9-6-10-24-14/h3-11H,2,12H2,1H3,(H,19,23)/b18-11+

InChI Key

JTNCVAOUSIUHMU-WOJGMQOQSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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